"3-Ethyl-4-(hydroxymethyl)benzonitrile" chemical structure
"3-Ethyl-4-(hydroxymethyl)benzonitrile" chemical structure
An In-depth Technical Guide to 3-Ethyl-4-(hydroxymethyl)benzonitrile: Synthesis, Characterization, and Applications
Introduction and Strategic Importance
Substituted benzonitriles are a cornerstone of modern chemical synthesis, serving as pivotal intermediates in the development of pharmaceuticals, agrochemicals, and advanced materials.[1] The nitrile moiety is a versatile functional group, capable of being transformed into amines, amides, and carboxylic acids, while also influencing the electronic properties and metabolic stability of a molecule. The compound 3-Ethyl-4-(hydroxymethyl)benzonitrile, in particular, represents a strategically important bifunctional building block. It combines the synthetic versatility of the benzonitrile core with a reactive hydroxymethyl group, offering orthogonal chemical handles for the construction of complex molecular architectures.
This guide, intended for researchers, chemists, and drug development professionals, provides a comprehensive technical overview of 3-Ethyl-4-(hydroxymethyl)benzonitrile, detailing a robust synthetic pathway, thorough analytical validation protocols, and an exploration of its potential applications as a versatile chemical intermediate.
Physicochemical Properties
The fundamental properties of 3-Ethyl-4-(hydroxymethyl)benzonitrile are summarized below. It is noteworthy that while core identifiers are established, extensive physical property data such as melting and boiling points are not widely reported in public databases, which is common for specialized research chemicals.[2]
| Property | Value | Source |
| Molecular Formula | C₁₀H₁₁NO | [2] |
| Molecular Weight | 161.203 g/mol | [2] |
| IUPAC Name | 3-ethyl-4-(hydroxymethyl)benzonitrile | [2] |
| SMILES | CCC1=CC(=CC=C1CO)C#N | [2] |
| InChIKey | WSNJZBSPUZABSU-UHFFFAOYAM | [2] |
| CAS Number | Not available | [2] |
| Predicted Form | Solid | Analogous to |
Retrosynthetic Analysis and Synthesis Pathway
A logical and efficient synthesis of 3-Ethyl-4-(hydroxymethyl)benzonitrile begins with a readily available substituted toluene derivative. The most field-proven approach involves the selective functionalization of the benzylic methyl group of a precursor, 3-ethyl-4-methylbenzonitrile. This two-step pathway leverages a classic free-radical bromination followed by a standard nucleophilic substitution.
Causality of Pathway Selection:
-
Starting Material Accessibility: 3-ethyl-4-methylbenzonitrile serves as a logical and accessible starting point.
-
Reaction Selectivity: The benzylic position is uniquely activated towards free-radical halogenation over aromatic ring substitution, allowing for precise functionalization. The Wohl-Ziegler reaction, using N-Bromosuccinimide (NBS), is the archetypal method for achieving this selectivity.[3]
-
Proven Transformation: The subsequent hydrolysis of the resulting benzyl bromide to a benzyl alcohol is a high-yielding and reliable nucleophilic substitution reaction.[1][4]
The overall transformation is depicted below:
Caption: Proposed two-step synthesis of the target compound.
Experimental Protocols
The following protocols are detailed methodologies for the synthesis of 3-Ethyl-4-(hydroxymethyl)benzonitrile. These represent self-validating systems where reaction progress and product purity can be rigorously monitored.
Protocol 1: Synthesis of 4-(Bromomethyl)-3-ethylbenzonitrile
This procedure is based on the well-established Wohl-Ziegler bromination for the selective bromination of benzylic positions.[3][5]
-
Reactor Setup: To a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, add 3-ethyl-4-methylbenzonitrile (1.0 eq.).
-
Reagent Addition: Add a suitable solvent such as carbon tetrachloride (CCl₄) or a safer alternative like 1,2-dichlorobenzene.[3] Add N-Bromosuccinimide (NBS, 1.1 eq.) and a catalytic amount of a radical initiator, such as 2,2'-azobis(isobutyronitrile) (AIBN, 0.05 eq.).
-
Reaction Execution: Heat the mixture to reflux (approx. 80 °C) with vigorous stirring. The reaction progress should be monitored by Thin Layer Chromatography (TLC) or Gas Chromatography (GC) until the starting material is consumed (typically 4-8 hours).
-
Work-up and Isolation:
-
Cool the reaction mixture to room temperature. The succinimide byproduct will precipitate.
-
Filter the solid succinimide and wash it with a small amount of cold solvent.
-
Combine the filtrates and remove the solvent under reduced pressure using a rotary evaporator.
-
The resulting crude 4-(bromomethyl)-3-ethylbenzonitrile, often an oil or low-melting solid, can be used directly in the next step or purified by flash chromatography if necessary.
-
Protocol 2: Synthesis of 3-Ethyl-4-(hydroxymethyl)benzonitrile
This protocol describes the hydrolysis of the benzylic bromide via an Sₙ2 or Sₙ1 type mechanism.[1][4]
-
Reactor Setup: To a round-bottom flask, dissolve the crude 4-(bromomethyl)-3-ethylbenzonitrile (1.0 eq.) from the previous step in a suitable solvent mixture such as acetone/water or THF/water.
-
Reagent Addition: Add an aqueous solution of a mild base, such as sodium carbonate (Na₂CO₃, 1.5 eq.) or potassium hydroxide (KOH, 1.5 eq.).
-
Reaction Execution: Heat the biphasic mixture to 50-70 °C and stir vigorously for 2-4 hours. Monitor the disappearance of the starting bromide by TLC.
-
Work-up and Purification:
-
Cool the reaction to room temperature and remove the organic solvent (acetone or THF) via rotary evaporation.
-
The remaining aqueous mixture is then extracted three times with a suitable organic solvent, such as ethyl acetate.
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and filter.
-
Remove the solvent under reduced pressure to yield the crude product.
-
Purify the residue by flash column chromatography on silica gel to obtain the pure 3-Ethyl-4-(hydroxymethyl)benzonitrile.
-
Analytical Validation and Spectroscopic Profile
Confirming the identity and purity of the final compound is critical. A combination of spectroscopic methods provides a comprehensive and self-validating analytical workflow.
Caption: Workflow for the analytical validation of the final product.
Expected Spectroscopic Data
The following table summarizes the predicted spectroscopic data for 3-Ethyl-4-(hydroxymethyl)benzonitrile, based on established chemical shift and frequency ranges for its constituent functional groups.[6][7][8]
| Technique | Feature | Expected Observation | Rationale |
| ¹H NMR | Aromatic Protons | δ 7.4-7.6 ppm (3H, m) | Protons on the substituted benzene ring. |
| Benzylic Protons | δ ~4.7 ppm (2H, s) | -CH₂-OH group, singlet as no adjacent protons. | |
| Ethyl Protons (CH₂) | δ ~2.7 ppm (2H, q) | -CH₂-CH₃ group, quartet due to coupling with CH₃. | |
| Ethyl Protons (CH₃) | δ ~1.2 ppm (3H, t) | -CH₂-CH₃ group, triplet due to coupling with CH₂. | |
| ¹³C NMR | Nitrile Carbon | δ ~118 ppm | Characteristic shift for a C≡N group. |
| Aromatic Carbons | δ 125-145 ppm | Multiple signals for the carbons of the benzene ring. | |
| Benzylic Carbon | δ ~64 ppm | Carbon of the -CH₂-OH group. | |
| Ethyl Carbons | δ ~25 ppm (-CH₂-), ~15 ppm (-CH₃) | Aliphatic carbons of the ethyl group. | |
| FT-IR | O-H Stretch | 3200-3500 cm⁻¹ (broad, strong) | Hydrogen-bonded hydroxyl group of the alcohol.[8] |
| C-H Stretch (Aromatic) | 3000-3100 cm⁻¹ (medium) | C-H bonds on the benzene ring. | |
| C-H Stretch (Aliphatic) | 2850-2970 cm⁻¹ (medium) | C-H bonds of the ethyl and hydroxymethyl groups. | |
| C≡N Stretch | 2220-2230 cm⁻¹ (sharp, medium) | Characteristic nitrile group absorption.[6][7] | |
| Mass Spec. | Molecular Ion (M⁺) | m/z = 161.1 | Corresponding to the molecular formula C₁₀H₁₁NO. |
Applications in Drug Discovery and Materials Science
The true value of 3-Ethyl-4-(hydroxymethyl)benzonitrile lies in its potential as a versatile synthetic intermediate. The presence of two distinct and reactive functional groups allows for a wide range of subsequent chemical modifications. Benzonitrile derivatives are key scaffolds in many biologically active molecules and are used in synthesizing drugs for a wide array of diseases.[9]
Key Chemical Transformations:
-
Nitrile Group:
-
Reduction: Can be reduced to a primary amine (-CH₂NH₂) using reducing agents like LiAlH₄ or catalytic hydrogenation, providing a key linker for amidation.
-
Hydrolysis: Can be hydrolyzed under acidic or basic conditions to a carboxylic acid (-COOH), a critical functional group for forming amides, esters, and serving as a pharmacophore.
-
-
Hydroxymethyl Group:
-
Oxidation: Can be selectively oxidized to an aldehyde (-CHO) using mild oxidants (e.g., PCC) or to a carboxylic acid (-COOH) using stronger oxidants (e.g., KMnO₄).
-
Substitution/Derivatization: The alcohol can be converted to an ether or ester, or replaced with a halogen to enable further cross-coupling reactions.
-
These potential transformations highlight the molecule's role as a scaffold for building chemical libraries and developing novel compounds.
Caption: Potential synthetic transformations of the core molecule.
References
-
3-ethyl-4-methylol-benzonitrile - C10H11NO, density, melting point, boiling point, structural formula, synthesis. ChemSynthesis. [Link]
-
3-Fluoro-4-hydroxymethylbenzonitrile | C8H6FNO | CID 11480543 - PubChem. National Center for Biotechnology Information. [Link]
-
CID 139242964 | C9H8N - PubChem. National Center for Biotechnology Information. [Link]
-
FTIR spectra of corresponding products for each alcohol: (a)... | Download Scientific Diagram. ResearchGate. [Link]
- Preparation method of 3-fluoro-4-methylbenzonitrile - Google Patents.
-
Synthesis of 3-methoxy-4-methylbenzonitrile - PrepChem.com. PrepChem. [Link]
-
Benzyl alcohol - NIST WebBook. National Institute of Standards and Technology. [Link]
-
N-Bromosuccinimide in Acetonitrile: A Mild and Regiospecific Nuclear Brominating Reagent for Methoxybenzenes and Naphthalenes. ACS Publications. [Link]
-
Experimental and Theoretical Spectroscopic Investigations of 4-Bromo-3-methylbenzonitrile. Oriental Journal of Chemistry. [Link]
-
Supercoiled fibres of self-sorted donor-acceptor stacks: a turn-off/turn-on platform for sensing volatile aromatic compounds - Supporting Information. Royal Society of Chemistry. [Link]
-
SPECTROSCOPIC, CRYSTAL STRUCTURE, HIRSHFELD SURFACE AND DFT STUDIES OF 2-AMINO-4-CHLOROBENZONITRILE. Malaysian Journal of Analytical Sciences. [Link]
-
(PDF) Benzylic Brominations with N-Bromosuccinimide in 1,2-Dichlorobenzene: Effective Preparation of (2-Bromomethyl-phenyl)-Methoxyiminoacetic Acid Methyl Ester. ResearchGate. [Link]
-
Give reagents (inorganic or organic), needed to convert benzyl bromide into benzyl alcohol. Filo. [Link]
-
Multi-bromination of 1,8-dihydroxy-9-anthrone, important intermediates in the synthesis of antipsoriatic drugs. Connect Journals. [Link]
-
Ritter reaction of benzyl alcohols with nitriles a | Download Table. ResearchGate. [Link]
-
PREDICTION OF 'H NMR CHEMICAL SHIFTS AND CONFORMATIONAL ANALYSIS OF ORGANIC MOLECULES. The University of Liverpool Repository. [Link]
-
Convert benzyl bromide to benzyl alcohol. Filo. [Link]
- Hydrolysis of benzyl chloride to benzyl alcohol - Google Patents.
-
Reaction scheme of the benzylic bromination of toluene in acetonitrile using N-bromosuccinimide. ResearchGate. [Link]
-
12.8: Infrared Spectra of Some Common Functional Groups - Chemistry LibreTexts. Chemistry LibreTexts. [Link]
-
Synthesis and Spectral Characterization of Novel 2, 3-Disubstituted Quinazolin-4(3H) one Derivatives. Scientific & Academic Publishing. [Link]
-
Supporting information for. Royal Society of Chemistry. [Link]
-
IR Spectrum of Benzyl Alcohol(?) : r/chemhelp. Reddit. [Link]
-
Quick and partial report on benzyl bromide synthesis. Sciencemadness Discussion Board. [Link]
-
Exercise 16.7 - Predicting Chemical Shifts in an 1H-NMR Spectrum. YouTube. [Link]
-
Accurate Prediction of 1H NMR Chemical Shifts of Small Molecules Using Machine Learning. MDPI. [Link]
Sources
- 1. Give reagents (inorganic or organic), needed to convert benzyl bromide into benzyl alcohol [allen.in]
- 2. chemsynthesis.com [chemsynthesis.com]
- 3. researchgate.net [researchgate.net]
- 4. Convert benzyl bromide to benzyl alcohol. | Filo [askfilo.com]
- 5. 4-Cyanobenzyl bromide | 17201-43-3 | Benchchem [benchchem.com]
- 6. researchgate.net [researchgate.net]
- 7. mjas.analis.com.my [mjas.analis.com.my]
- 8. chem.libretexts.org [chem.libretexts.org]
- 9. prepchem.com [prepchem.com]
